Cas no 91-40-7 (Fenamic acid)

Fenamic acid structure
Fenamic acid structure
اسم المنتج:Fenamic acid
كاس عدد:91-40-7
وسط:C13H11NO2
ميغاواط:213.231943368912
MDL:MFCD00002421
CID:34600
PubChem ID:4386

Fenamic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • N-Phenylanthranilic acid
    • Diphenylamine-2-carboxylic acid
    • N-Phenyl 2-Aminobenzoic Acid
    • Benzoic acid, 2-(phenylamino)-
    • N-Phenyl o-aminobenzoic acid
    • 2-anilinobenzoic acid
    • DPC
    • 2-(Phenylamino)benzoic acid
    • Fenamic acid
    • Phenylanthranilic acid
    • 2-Carboxydiphenylamine
    • o-Anilinobenzoic acid
    • N-Phenyl-o-aminobenzoic acid
    • N-Phenyl-2-aminobenzoic acid
    • Anthranilic acid, N-phenyl-
    • 2-Phenylamino-benzoic acid
    • N-Phenylanthranilic
    • 952VN06WBB
    • ZWJINEZUA
    • NCGC00093536-04
    • CHEMBL23832
    • AKOS000118791
    • 2-phenylazanylbenzoic acid
    • KBio2_002302
    • FT-0631438
    • HMS3402H03
    • CBDivE_001949
    • HMS3373F04
    • MLS-0412242.P016
    • NCGC00014989-06
    • EINECS 202-066-8
    • diphenylamine carboxylate
    • NCGC00014989-02
    • NCGC00093536-02
    • PhenylanthranilsA currencyure
    • BCBcMAP01_000076
    • SY048561
    • NCGC00014989-07
    • ZWJINEZUASEZBH-UHFFFAOYSA-
    • HMS2232G15
    • SB78726
    • W-100309
    • F3145-3322
    • Z57127451
    • KBioSS_002304
    • AMY40863
    • BRN 1456607
    • N-PHENYLANTHRANILIC ACID [MI]
    • KBio3_000282
    • BIDD:GT0820
    • DPC cpd
    • Bio1_000122
    • DTXSID6059025
    • KBio2_004870
    • DS-14719
    • D03APP
    • SPECTRUM1505156
    • STK089446
    • Bio1_001100
    • NCGC00093536-06
    • LP00011
    • BB 0255314
    • ortho-anilinobenzoic acid
    • KBio2_007438
    • NCGC00093536-03
    • NSC-4273
    • KBio3_000281
    • N-phenylanthranilsyre
    • HMS1361H03
    • BRD-K80863915-001-02-9
    • EN300-18386
    • N-phenyl-ortho-aminobenzoic acid
    • phenyl anthranilic acid
    • NSC 215211
    • HY-W040265
    • 2-anilino-benzoic acid
    • SR-01000075342
    • KBioGR_002302
    • Bio1_000611
    • KBio2_000141
    • HMS1791H03
    • KBioGR_000141
    • o-(Phenylamino)benzoic acid
    • KBio2_002709
    • KBio3_002782
    • NSC-215211
    • SCHEMBL25828
    • A843855
    • D0873
    • CBiol_001836
    • Tox21_500011
    • N-Phenylanthranilic acid, 98%
    • N-Phenylanthranilic acid, technical, >=95% (T)
    • NCGC00014989-05
    • GTPL4182
    • EU-0100011
    • BBL008122
    • Phenyl anthranilic acid (all isomers)
    • NCGC00093536-01
    • Lopac0_000011
    • D70372
    • NCGC00014989-03
    • CHEBI:34756
    • s5517
    • AE-641/02494034
    • Oprea1_622264
    • IDI1_033891
    • MLS-0412242
    • Bio2_000621
    • NCGC00014989-01
    • InChI=1/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
    • SR-01000075342-1
    • SDCCGMLS-0412242.P028
    • AI3-08880
    • NSC215211
    • BSPBio_001421
    • Diphenylamine-2-carboxylic acid; DPC
    • KBioSS_000141
    • SMR001230825
    • SR-01000075342-2
    • n-phenyl anthranilic acid
    • NCGC00014989-04
    • NSC4273
    • CS-W021005
    • NCGC00093536-05
    • 91-40-7
    • BRD-K80863915-001-05-2
    • HMS3260C03
    • HMS1989H03
    • LS-20563
    • Lopac-144509
    • MFCD00002421
    • cMAP_000012
    • KBio2_005277
    • SDCCGSBI-0050000.P002
    • Diphenylaminecarboxylic acid-(2)
    • Oprea1_414882
    • NCGC00014989-12
    • NCGC00260696-01
    • N-phenyl-anthranilic acid
    • BDBM50337278
    • NCGC00014989-08
    • UNII-952VN06WBB
    • diphenylamine-2-carboxylate
    • Bio2_000141
    • Q498436
    • MLS002153472
    • CCG-204107
    • 2-(Phenylamino)benzoic acid (ACI)
    • Anthranilic acid, N-phenyl- (6CI, 7CI, 8CI)
    • DPC (chloride channel inhibitor)
    • NSC 4273
    • o-Carboxydiphenylamine
    • NS00007989
    • DB-057256
    • benzoic acid, 2-anilino-
    • MDL: MFCD00002421
    • نواة داخلي: 1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
    • مفتاح Inchi: ZWJINEZUASEZBH-UHFFFAOYSA-N
    • ابتسامات: O=C(C1C(NC2C=CC=CC=2)=CC=CC=1)O
    • برن: 1456607

حساب السمة

  • نوعية دقيقة: 213.07900
  • النظائر كتلة واحدة: 213.078979
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 16
  • تدوير ملزمة العد: 3
  • تعقيدات: 236
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 4.4
  • tautomeric العد: 4
  • طوبولوجي سطح القطب: 49.3
  • تهمة السطحية: 0

الخصائص التجريبية

  • اللون / الشكل: White flake crystals.
  • كثيف: 1.1544 (rough estimate)
  • نقطة انصهار: 182-185 °C (lit.)
  • نقطة الغليان: 353.22°C (rough estimate)
  • نقطة الوميض: 186.7°C
  • انكسار: 1.5700 (estimate)
  • معامل توزيع المياه: Insoluble
  • بسا: 49.33000
  • لوغب: 3.20140
  • الفيدرالية: 3470
  • ميرك: 7273
  • الذوبان: Soluble in hot ethanol, slightly soluble in hot water, hot benzene and ether.

Fenamic acid أمن المعلومات

  • رمزي: GHS07
  • حث:warning
  • إشارة عشوائية:Warning
  • وصف الخطر: H315,H319,H335
  • تحذير: P261,P305+P351+P338
  • رقم نقل البضائع الخطرة:NONH for all modes of transport
  • WGK ألمانيا:3
  • رمز الفئة الخطرة: 36/37/38
  • تعليمات السلامة: S26-S36-S24/25
  • رتكس:CB3730000
  • تحديد البضائع الخطرة: Xi
  • مصطلح خطر:R36/37/38
  • تسا:Yes
  • ظروف التخزين:Keep container closed when not in use. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • مستوى الخطر:IRRITANT

Fenamic acid بيانات الجمارك

  • رمز النظام المنسق:29224995
  • بيانات الجمارك:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Fenamic acid الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R096724-5g
Fenamic acid
91-40-7 98%
5g
¥34 2024-05-21
ChemScence
CS-W021005-500g
Fenamic acid
91-40-7 ≥98.0%
500g
$99.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010906-10g
Fenamic acid
91-40-7 95%
10g
¥46 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010906-100g
Fenamic acid
91-40-7 95%
100g
¥211 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N94890-500g
Fenamic acid
91-40-7
500g
¥626.0 2021-09-08
Enamine
EN300-18386-25.0g
2-(phenylamino)benzoic acid
91-40-7 95.0%
25.0g
$38.0 2025-03-21
abcr
AB118466-500 g
N-Phenylanthranilic acid, 99%; .
91-40-7 99%
500 g
€393.00 2023-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22330-1 mL * 10 mM (in DMSO)
Fenamic acid
91-40-7 99.61%
1 mL * 10 mM (in DMSO)
¥387.00 2022-04-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0873-25G
2-Anilinobenzoic Acid
91-40-7 >98.0%(T)(HPLC)
25g
¥230.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P105693-500g
Fenamic acid
91-40-7 AR,95%
500g
¥927.90 2023-09-01

Fenamic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride ,  (2E)-2-[Phenyl(phenylamino)methylene]-3(2H)-benzofuranone Solvents: tert-Butanol ;  1 min, rt; 10 min, 80 °C
المراجع
Design, Synthesis and Characterization of Aurone Based α,β-unsaturated Carbonyl-Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald Reactions
Khan, Danish ; et al, Asian Journal of Organic Chemistry, 2022, 11(1),

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Copper bromide (CuBr) Solvents: 1,2-Dichloroethane ;  3 - 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ;  1 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones
Saikia, Raktim Abha; et al, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Dimethylformamide ;  8 h, 110 °C
المراجع
Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents
Hao, Xiangyong; et al, Bioorganic & Medicinal Chemistry, 2022, 55,

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: myo-Inositol ,  Copper ,  Tetrabutylammonium hydrogen sulfate Solvents: Water ;  24 h, 100 °C
المراجع
"On Water" promoted N-arylation reactions using Cu(0)/myo-inositol catalytic system
Zhou, Qifan; et al, Tetrahedron Letters, 2019, 60(29), 1938-1941

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium hydroxide ,  Silver nitrate Solvents: Water ;  5 min, rt
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; et al, Journal of Organometallic Chemistry, 2022, 979,

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Copper sulfate ;  1.5 min, 150 °C
المراجع
Fast synthesis of substituted N-phenylanthranilic acids using Ullmann condensation under microwave irradiation in dry media
Martin, Ana; et al, Synthetic Communications, 2006, 36(3), 271-277

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Potassium carbonate ,  Copper ,  Cuprous iodide Solvents: Dimethylformamide ;  12 h, 120 °C
1.2 Reagents: Water ;  pH 3 - 4, 0 °C
1.3 Solvents: Ethyl acetate ;  10 min
المراجع
Syntheses and Evaluation of New Bisacridine Derivatives for Dual Binding of G-Quadruplex and i-Motif in Regulating Oncogene c-myc Expression
Kuang, Guotao; et al, Journal of Medicinal Chemistry, 2020, 63(17), 9136-9153

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Copper sulfate Solvents: Water ;  5 min, heated; 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
Microwave assisted synthesis of N-phenylanthranilic acids in water
Martin, Ana; et al, Journal of Chemical Research, 2005, (9), 561-563

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 1, rt
المراجع
Discovery of anthranilamides as a novel class of inhibitors of neurotropic alphavirus replication
Barraza, Scott J.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(7), 1569-1587

طريقة الإنتاج 10

رد فعل الشرط
1.1 Solvents: Ethanol ,  Water ;  rt
1.2 Reagents: Potassium hydroxide ;  rt → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
المراجع
Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions.
Neukom, Joshua D.; et al, Organic Letters, 2011, 13(9), 2196-2199

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Water ;  2.5 h, reflux
المراجع
The synthesis and antimicrobial evaluation of some spiro-phthalidyl benzoxazinones
Ferraro, Caterina; et al, Heterocycles, 2012, 84(2), 1383-1389

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water ;  100 °C
المراجع
Copper-Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N-Phenylated Isatoic Anhydrides
Wu, Xi-Xi; et al, Asian Journal of Organic Chemistry, 2022, 11(7),

طريقة الإنتاج 13

رد فعل الشرط
المراجع
Product class 3: bromoarenes
Stanforth, S. P., Science of Synthesis, 2007, 31, 121-160

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Palladium (polymer-incarcerated) ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Ethanol ,  Toluene ,  Water ;  18 h, 90 °C
1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane ,  Water ;  24 h, 90 °C
1.3 Reagents: Acetic acid
المراجع
Synthesis of Acridone Derivatives Using Polymer-Supported Palladium and Scandium Catalysts
Nishio, Ryo; et al, Journal of Combinatorial Chemistry, 2006, 8(4), 459-461

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Nitrobenzene ;  3 h, reflux
المراجع
Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis
Lv, Zhengxian; et al, Journal of Chromatography A, 2017, 1491, 98-107

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Sodium nitrite Solvents: Chloroform
المراجع
A novel route for progenitors of carbazoles with a view to study larvicidal properties
Choudhury, B.; et al, Journal of the Indian Chemical Society, 1988, 65(12), 876-8

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Ethylene glycol ,  Potassium carbonate Catalysts: Copper, dichlorobis(pyridine)- Solvents: Ethylene glycol ;  20 min, 75 °C; 75 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
Regioselective copper-catalysed amination of halobenzoic acids using aromatic amines
Maradolla, Mohan Babu; et al, Journal of Chemical Research, 2007, (10), 587-589

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate ;  6 min, heated
المراجع
Microwave-assisted chemoselective copper-catalyzed amination of o-chloro and o-bromobenzoic acids using aromatic amines under solvent free conditions
Sarrafi, Yaghoub; et al, Chinese Chemical Letters, 2009, 20(7), 784-788

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Bis(dibenzylideneacetone)palladium ,  Bis(1,1-dimethylethyl)[2′-(1-methylethoxy)[1,1′-binaphthalen]-2-yl]phosphine Solvents: tert-Butanol ;  20 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water ;  pH 3
المراجع
Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides
Ma, Fangfang; et al, Tetrahedron, 2011, 67(48), 9405-9410

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Potassium carbonate ,  Copper Solvents: Nitrobenzene ;  5 h, 140 °C
المراجع
A new synthetic method of di-9-acridinyl derivatives of amines
Zhu, Yan-wu; et al, Hecheng Huaxue, 2002, 10(1), 65-67

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Sodium acetate Catalysts: Cupric acetate Solvents: Water ;  0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, pH 2, rt
المراجع
A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives
Girisha, Hanakere R.; et al, Journal of Chemical Research, 2006, (5), 342-344

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
المراجع
PhI(OAc)2-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp2-Csp2Bond Formation: Metal-Free Synthesis of Acridone Derivatives
Zheng, Zisheng; et al, Journal of Organic Chemistry, 2014, 79(16), 7451-7458

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  10 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones
Saikia, Raktim Abha; et al, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

Fenamic acid Raw materials

Fenamic acid Preparation Products

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:91-40-7)Fenamic acid
A843855
نقاء:99%
كمية:500g
الأسعار ($):240.0